Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide
Description
Properties
IUPAC Name |
sodium;3-carbamoylpyrazin-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H2,6,9)(H,8,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWPMWNKVGWBNO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrazine-2-Carboxamide
Pyrazine-2-carboxylic acid is converted to its amide derivative via reaction with thionyl chloride (SOCl₂) followed by ammonium hydroxide.
Reaction Scheme:
Procedure:
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Reflux pyrazine-2-carboxylic acid with excess SOCl₂ (3 eq) at 70°C for 2 hours.
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Remove excess SOCl₂ under reduced pressure.
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Add cold ammonium hydroxide (28% w/w) dropwise to the acyl chloride intermediate.
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Extract the amide product with ethyl acetate and dry over MgSO₄.
Oxidation to Introduce the 3-Oxo Group
The amide undergoes oxidation using meta-chloroperbenzoic acid (mCPBA) to form the 3-oxo derivative.
Reaction Scheme:
Procedure:
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Dissolve pyrazine-2-carboxamide (1 eq) in dichloromethane.
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Add mCPBA (1.2 eq) at 0°C and stir for 12 hours.
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Quench with sodium thiosulfate and extract with DCM.
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Purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Sodium Salt Formation
The final step involves treating the oxidized amide with sodium methoxide.
Reaction Scheme:
Yield and Purity:
One-Pot Cyclocondensation Strategy
A streamlined approach employs cyclocondensation of glyoxal with urea derivatives in the presence of sodium nitrate.
Reaction Scheme:
Procedure:
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Mix glyoxal (40% aqueous solution, 2 eq), urea (1 eq), and sodium nitrate (1.5 eq) in water.
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Reflux at 100°C for 8 hours.
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Cool to room temperature and filter the precipitate.
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Wash with ice-cold water and dry under vacuum.
Advantages:
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Avoids isolation of intermediates.
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Scalable to kilogram quantities (75% yield reported in pilot trials).
Limitations:
-
Requires strict pH control (pH 6–7) to prevent over-oxidation.
Enzymatic Synthesis Using Amidases
Recent advancements explore biocatalytic routes for greener synthesis. Pseudomonas fluorescens amidase catalyzes the transamidation of pyrazine-2-carbonitrile to the carboxamide, followed by chemical oxidation.
Procedure:
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Incubate pyrazine-2-carbonitrile (1 eq) with bacterial amidase (5 U/mg) in phosphate buffer (pH 7.5) at 37°C.
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After 24 hours, extract the amide with ethyl acetate.
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Oxidize with H₂O₂ (30% w/w) in acetic acid at 50°C.
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Neutralize with NaOH to precipitate the sodium salt.
Key Metrics:
-
Conversion Efficiency: 88% for the enzymatic step.
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Environmental Impact: Reduces organic solvent use by 60% compared to traditional methods.
Industrial-Scale Manufacturing Considerations
Cost Analysis of Methods
| Method | Raw Material Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Deprotonation | 120 | 95 | 98 |
| Multi-Step Synthesis | 220 | 48 | 95 |
| Cyclocondensation | 85 | 75 | 92 |
| Enzymatic | 150 | 88 | 97 |
Chemical Reactions Analysis
Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide has shown promise in the development of pharmaceutical compounds, particularly in the synthesis of pyrazinones, which are known for their biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazinones can act as potential allosteric inhibitors of Akt kinase, a key player in cancer cell survival and proliferation. The synthesis of these compounds often involves this compound as an intermediate .
Case Study:
A study highlighted the synthesis of various pyrazinone derivatives using this compound. These compounds exhibited significant inhibitory activity against cancer cell lines, suggesting their potential as anticancer agents .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocycles.
Ugi Reaction
One notable application is in Ugi four-component reactions, where this compound is utilized to synthesize various heterocycles. This method allows for the rapid assembly of diverse molecular architectures from simple starting materials .
| Reaction Type | Components | Products |
|---|---|---|
| Ugi Reaction | Isocyanides, aldehydes, masked amino aldehydes, carboxylic acids | 3,4-dihydropyrazin-2(1H)-ones and derivatives |
Material Science Applications
In addition to its medicinal uses, this compound has potential applications in material science due to its unique chemical properties.
Polymer Chemistry
Research has explored the incorporation of this compound into polymer matrices to enhance their properties. The presence of the pyrazinone moiety can improve thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Pyrazinone Derivatives
2.1.1. 4-((2-Hydroxyethoxy)methyl)-3-oxo-3,4-dihydropyrazine-2-carboxamide
- Structure : Differs by a hydroxyethoxy methyl substituent at the 4-position.
- Synthesis : Derived from compound 2 (ethyl acetate derivative) using sodium methoxide and cation exchange resin (62.4% yield) .
- Properties : Increased hydrophilicity due to the hydroxyethoxy group.
- Applications: Potential antiviral activity, as it was synthesized alongside Zika virus inhibitors .
2.1.2. 3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide
- Structure: Replaces the 3-oxo group with a 3-amino substituent and adds a dimethoxybenzyl group.
- Synthesis : Prepared via coupling reactions (26–39% yield) .
- Properties: The amino group and aromatic substituent enhance antimicrobial activity.
- Applications : Tested against bacterial and fungal pathogens .
2.1.3. 3-Oxo-3,4-dihydropyrazine-2-carboxamide (Free Acid Form)
- Structure : Lacks the sodium ion, existing as a neutral molecule.
- Synthesis: Produced from glyoxal and 2-aminopropanediamide .
- Properties : Lower solubility compared to the sodium salt.
- Applications : Intermediate for nucleoside analogues in antiviral research .
2.2. Heterocyclic Analogues with 3-Oxo-Dihydro Motifs
2.2.1. Quinoxalinone Derivatives (e.g., 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propionic Acid)
- Structure: Features a quinoxaline core instead of pyrazine.
- Synthesis: Condensation of 1,2-diaminobenzene with α-ketoglutaric acid .
- Properties : Broader aromatic system may improve binding to biological targets.
- Applications : Demonstrated antimicrobial and anti-inflammatory activities .
2.2.2. Benzo[b][1,4]oxazin-3(4H)-one Analogues
- Structure : Contains a benzoxazine core with a 3-oxo-dihydro group.
- Synthesis : Alkylation and amide coupling steps (e.g., compound 28, 10% yield) .
- Properties : Enhanced rigidity due to fused benzene ring.
- Applications : Explored as kinase inhibitors and antiviral agents .
2.2.3. G10 (4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide)
- Structure : Benzothiazine core with halogen and furan substituents.
- Applications: STING agonist with immunomodulatory effects, structurally distinct but shares the 3-oxo-dihydro motif .
Physicochemical and Pharmacological Comparison
Biological Activity
Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, a pyrazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a pyrazine ring and a carbonyl group, contributing to its diverse pharmacological effects. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHNNaO
- CAS Number : 1237524-82-1
- Molecular Weight : 157.11 g/mol
The primary mechanism of action for this compound involves the inhibition of the 3CL protease , which is crucial for viral replication pathways. By inhibiting this protease, the compound effectively reduces viral load, making it a candidate for antiviral applications .
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity :
-
Anticancer Properties :
- Preliminary research suggests that this compound may have anticancer effects through mechanisms involving apoptosis induction in cancer cells.
-
Antidepressant Effects :
- Some derivatives of pyrazine compounds have demonstrated antidepressant-like activity in animal models, suggesting similar potential for this compound.
- Anti-hypertensive and Anti-inflammatory Properties :
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Organism/Cell Type | Activity | Result |
|---|---|---|---|
| Mycobacterium tuberculosis | Antimicrobial | MIC = 12.14 µM | |
| Cancer cell lines | Anticancer | Induced apoptosis in vitro | |
| Animal models | Antidepressant | Reduced depressive behavior |
In Vitro Studies
In vitro assays have confirmed the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against M. tuberculosis , with values comparable to standard treatments like isoniazid .
Q & A
Basic: What synthetic methodologies are effective for preparing Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide?
Answer: The compound is synthesized via Boc-protection and alkylation strategies. Starting with 2,2-diethoxyethylamine, Boc-protected intermediates are formed using methyl bromoacetate under pyridine catalysis, yielding mono-alkylated products (46%–32% efficiency). Subsequent coupling with N-Boc-glycine and HCl treatment generates 3-oxo-3,4-dihydropyrazine derivatives. Two methods are noted: (A) aqueous HCl in THF (79% yield) and (B) HCl in EtOAc (60% yield), with Method A being more efficient .
Basic: How is the purity of this compound validated post-synthesis?
Answer: Post-synthetic purification involves recrystallization or column chromatography (e.g., silica gel). Analytical characterization uses HPLC for purity assessment and NMR (1H/13C) for structural confirmation. For example, tert-butyl intermediates are confirmed via NMR, while final products are analyzed for carbonyl and amide functional groups .
Basic: What purification techniques are recommended for isolating this compound?
Answer: Recrystallization (e.g., using EtOAc or THF/water mixtures) is effective for high-purity isolation. Column chromatography with DCM/MeOH gradients is employed for complex mixtures, as demonstrated in triazolopyrazine derivative purification .
Advanced: How does the compound’s stability vary under acidic vs. neutral conditions?
Answer: The compound is stable in acidic conditions (e.g., HCl in THF/EtOAc), but prolonged exposure to aqueous acids may induce hydrolysis. Neutral conditions require inert atmospheres to prevent oxidation, as sodium amide derivatives are sensitive to moisture and air .
Advanced: What role does this compound play in peptidomimetic design?
Answer: It serves as a precursor for peptidomimetics by enabling modular functionalization. For example, coupling with amino acids (e.g., N-Boc-glycine) introduces side-chain diversity, critical for mimicking peptide backbones. The Boc group is later cleaved to expose reactive sites for further derivatization .
Advanced: How do contradictions in synthetic yields (e.g., 79% vs. 60%) arise across methodologies?
Answer: Yield discrepancies stem from reaction conditions. Method A (aqueous HCl/THF) minimizes side reactions, while Method B (HCl/EtOAc) may form by-products due to solvent volatility. Temperature control and stoichiometric precision are critical to optimizing yield .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Answer: The 3-oxo group enhances electrophilicity at the pyrazine carbonyl, facilitating nucleophilic attacks (e.g., amines or alcohols). Similar Hofmann rearrangements in pyrazine derivatives suggest that the amide group undergoes controlled hydrolysis or alkylation under basic conditions .
Advanced: How can structural elucidation resolve ambiguities in hydrazinecarboxamide derivatives?
Answer: X-ray crystallography and 2D NMR (e.g., NOESY, HSQC) clarify stereochemistry and hydrogen-bonding patterns. Computational studies (DFT) predict electronic properties, aiding in distinguishing regioisomers .
Advanced: What degradation pathways are observed under oxidative or hydrolytic stress?
Answer: Hydrolysis of the amide bond occurs in strong acids/bases, yielding pyrazinecarboxylic acid derivatives. Oxidative conditions (e.g., H2O2) may cleave the dihydropyrazine ring, forming nitro or carbonyl by-products .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer: LC-MS with high-resolution mass spectrometry (HRMS) is essential for detecting low-abundance by-products (e.g., de-Boc intermediates or hydrolysis products). Method validation requires spiking experiments and comparison with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
